2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a triazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides. This reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction can be efficiently carried out under microwave irradiation, which significantly reduces the reaction time and enhances the yield .
Industrial Production Methods
In an industrial setting, the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be scaled up using similar methodologies. The use of microwave irradiation and eco-friendly conditions makes this process suitable for large-scale production, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions typically require controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, including acting as inhibitors for specific enzymes and receptors.
Industry: It is utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridine, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2. These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine ring instead of a pyridine ring.
[1,2,4]Triazolo[1,5-d][1,2,4]triazine: Another related compound with a triazine ring fused to the triazole ring.
Uniqueness
2-Phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific biological activities and the ability to act on multiple molecular targets. Its diverse applications in various fields make it a compound of significant interest in scientific research .
Properties
CAS No. |
779-24-8 |
---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-6-10(7-3-1)12-13-11-8-4-5-9-15(11)14-12/h1-9H |
InChI Key |
ZMVHJRCJDDSDSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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